2-{[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid
Description
The compound 2-{[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid (hereafter referred to as 3-Me-BA) is a pyrrolidinone-based derivative featuring a benzoic acid moiety linked via a sulfanyl bridge to a 2,5-dioxopyrrolidine ring substituted at the 1-position with a 3-methylphenyl group. Its molecular formula is C₁₈H₁₅NO₄S (inferred from structural analogs, e.g., ), with a molecular weight of approximately 341.38 g/mol. The 3-methylphenyl substituent introduces steric and electronic effects that distinguish it from closely related analogs, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry.
Properties
IUPAC Name |
2-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-11-5-4-6-12(9-11)19-16(20)10-15(17(19)21)24-14-8-3-2-7-13(14)18(22)23/h2-9,15H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKFBYIPMPEPIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the reaction of 3-methylbenzaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized to form the pyrrolidinone ring.
Thioether Formation: The pyrrolidinone intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Benzoic Acid Attachment: Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a reagent like a carboxylic acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-{[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 3-Me-BA with structurally related pyrrolidinone derivatives, focusing on substituent variations and their implications:
Key Insights
Substituent Position and Electronic Effects :
- 3-Me-BA (meta-methyl) vs. 4-Me-BA (para-methyl): The para-methyl analog (4-Me-BA) may exhibit better solubility due to reduced steric hindrance, whereas the meta-methyl group in 3-Me-BA could disrupt planar interactions in target binding pockets .
- Trifluoromethyl (CF₃) Analogs : The CF₃ group’s strong electron-withdrawing nature increases metabolic stability but reduces solubility. For example, the 4-CF₃ analog (CAS 433329-42-1) has a logP ~2.5 (predicted), compared to ~2.0 for 3-Me-BA .
Biological Activity Trends :
- While direct data for 3-Me-BA are scarce, analogs like the phenyl derivative (CAS 301229-04-9) have been explored as kinase inhibitors, with IC₅₀ values in the low micromolar range .
- The CF₃-substituted analogs (e.g., 3-CF₃ and 4-CF₃) show enhanced potency in protease inhibition assays, likely due to increased hydrophobic interactions with enzyme active sites .
Synthetic Accessibility :
- The 3-Me-BA and 4-Me-BA derivatives are more synthetically accessible than CF₃ analogs, which require specialized fluorination steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
